

# Takeda103A selectivity profile compared to other inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Takeda103A*

Cat. No.: *B1681212*

[Get Quote](#)

## Comparison Guide: Kinase Inhibitor Selectivity Profile

Notice: Information regarding a compound specifically named "**Takeda103A**" is not publicly available in the searched scientific literature. Therefore, this guide provides an exemplary comparison of the well-characterized, selective TYK2 inhibitor, Deucravacitinib, against other Janus Kinase (JAK) inhibitors to illustrate the requested format and content.

This guide offers an objective comparison of the selectivity profile of Deucravacitinib with other JAK family inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

## Overview of Inhibitor Selectivity

The therapeutic efficacy and safety of kinase inhibitors are critically dependent on their selectivity. High selectivity for the intended target kinase over other kinases minimizes off-target effects, which can lead to adverse events.<sup>[1]</sup> The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), shares a highly conserved ATP-binding site, making the design of selective inhibitors a significant challenge.<sup>[2][3]</sup>

Deucravacitinib is a novel, oral, selective inhibitor of TYK2 that operates through a unique allosteric mechanism. It binds to the regulatory pseudokinase domain of TYK2, not the catalytic domain, which confers high functional selectivity for TYK2 over the other JAK kinases.<sup>[2][4]</sup>

This contrasts with other JAK inhibitors like tofacitinib, upadacitinib, and baricitinib, which are active site inhibitors.[\[2\]](#)

## Quantitative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other JAK inhibitors against JAK family members in a whole blood assay. Lower IC50 values indicate higher potency.

| Inhibitor       | TYK2<br>IC50 (nM) | JAK1<br>IC50 (nM) | JAK2<br>IC50 (nM) | JAK3<br>IC50 (nM) | Selectivity Fold<br>(JAK1/TYK2) | Selectivity Fold<br>(JAK2/TYK2) |
|-----------------|-------------------|-------------------|-------------------|-------------------|---------------------------------|---------------------------------|
| Deucravacitinib | 5.3               | >10,000           | >10,000           | >10,000           | >1887                           | >1887                           |
| Tofacitinib     | 107               | 1.6               | 20                | 1.0               | 0.015                           | 0.19                            |
| Upadacitinib    | 230               | 1.7               | 15                | 74                | 0.007                           | 0.065                           |
| Baricitinib     | 410               | 2.2               | 2.4               | 100               | 0.005                           | 0.006                           |

Data adapted from in vitro whole blood assays as described in publicly available literature.

[\[2\]](#)[\[4\]](#)

## Signaling Pathway and Mechanism of Action

Deucravacitinib's allosteric inhibition of TYK2 blocks signaling downstream of key cytokines such as IL-12, IL-23, and Type I interferons, which are involved in the pathogenesis of various inflammatory and autoimmune diseases.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Takeda103A selectivity profile compared to other inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681212#takeda103a-selectivity-profile-compared-to-other-inhibitors>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)